molecular formula C11H12ClNO B8089035 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one

2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one

Cat. No.: B8089035
M. Wt: 209.67 g/mol
InChI Key: XCTQNEIWUSOVLI-UHFFFAOYSA-N
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Description

2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one is a versatile tetrahydroquinoline derivative designed for advanced pharmaceutical and medicinal chemistry research. This compound serves as a key synthetic intermediate in the development of novel therapeutic agents, particularly in the field of oncology. Tetrahydroquinoline scaffolds are of significant interest in drug discovery due to their ability to bind to the active sites of various protein kinases via hydrogen bonding and π-π stacking interactions . Researchers are exploring similar structures as potent inhibitors in key signaling pathways, such as the PI3K/AKT/mTOR axis, which is crucial for cell survival and proliferation in cancers like colorectal carcinoma . The specific structural features of this compound—including the chloro substituent and the dimethylated ring system—make it a valuable precursor for constructing molecular hybrids intended to act as multi-targeting agents, a promising strategy to overcome drug resistance . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-6,6-dimethyl-7,8-dihydroquinolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-11(2)6-5-8-7(10(11)14)3-4-9(12)13-8/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTQNEIWUSOVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(C1=O)C=CC(=N2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thionyl Chloride-Mediated Chlorination

A prevalent method for introducing chlorine at position 2 involves replacing a hydroxyl group with thionyl chloride (SOCl₂). This approach is exemplified in the synthesis of 8-chloro-3-methyl-5,6,7,8-tetrahydroquinoline, where a hydroxylated precursor is treated with SOCl₂ at 0°C, followed by reflux. For the target compound, a hypothetical precursor such as 2-hydroxy-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one would undergo analogous conditions:

  • Reaction Conditions :

    • Precursor: 2-hydroxy-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one

    • Reagent: Excess SOCl₂ (3–4 equiv)

    • Temperature: 0°C (initial), then reflux (40–80°C)

    • Duration: 1–3 hours

    • Workup: Removal of excess SOCl₂ under reduced pressure, neutralization with base.

This method offers high regioselectivity but requires a hydroxylated starting material. Yields for analogous reactions range from 70–85%.

Direct Electrophilic Chlorination

If a hydroxyl precursor is unavailable, direct chlorination using agents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) may be employed. However, such methods risk over-chlorination or poor regioselectivity. Patent literature suggests that electron-rich aromatic systems (e.g., tetrahydroquinolines) undergo chlorination at activated positions, but specific data for position 2 are limited.

Oxidation to the 5-Ketone Group

Manganese Dioxide (MnO₂) Oxidation

The oxidation of a 5-methylene group to a ketone is efficiently achieved using MnO₂. In Example 8 of US4011229A, 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline is oxidized to 5,6-dihydro-3-methyl-7H-quinolin-8-one with MnO₂ in methylene chloride. Adapting this protocol:

  • Reaction Setup :

    • Substrate: 6,6-dimethyl-5,6,7,8-tetrahydroquinoline (or chlorinated derivative)

    • Reagent: Activated MnO₂ (10–20 equiv)

    • Solvent: Methylene chloride, dichloroethane, or acetone

    • Temperature: Room temperature to reflux

    • Duration: 12–24 hours

    • Yield: ~80% (extrapolated from analogous reactions).

MnO₂ selectively oxidizes allylic or benzylic C–H bonds, making it ideal for ketone formation in saturated heterocycles.

Catalytic Oxidation with Hydrogen Peroxide and Sodium Tungstate

An alternative method from ChemicalBook employs sodium tungstate (Na₂WO₄) and hydrogen peroxide (H₂O₂) in acetic acid to oxidize tetrahydroquinolines to N-oxides. While this system targets nitrogen oxidation, modifying conditions (e.g., higher temperature, prolonged reaction time) could promote C–H oxidation. For example:

  • Modified Protocol :

    • Substrate: 2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline

    • Catalysts: Na₂WO₄·2H₂O (1 mol%)

    • Oxidant: 30% H₂O₂ (2–3 equiv)

    • Solvent: Acetic acid

    • Temperature: 80°C

    • Duration: 4–6 hours.

This approach may require optimization to shift selectivity from N-oxide to ketone formation.

Synthesis of Tetrahydroquinoline Precursors

Cyclocondensation Approaches

The 6,6-dimethyl group is introduced during tetrahydroquinoline ring formation. A plausible route involves cyclocondensation of a cyclohexenone derivative with an aniline:

  • Diels-Alder Reaction :

    • Dienophile: 3,3-dimethylcyclohexenone

    • Diene: Aniline derivative (e.g., 2-chloroaniline)

    • Conditions: Lewis acid catalyst (e.g., ZnCl₂), reflux in toluene.

This method constructs the tetrahydroquinoline core with pre-installed dimethyl groups.

Reductive Amination

Another route employs reductive amination of a diketone with an amine. For example, reacting 2-chloro-5-aminophenylacetone with dimethylcyclopentanone under hydrogenation conditions could yield the desired precursor.

Integrated Synthetic Routes

Route 1: Chlorination Followed by Oxidation

  • Step 1 : Synthesize 2-hydroxy-6,6-dimethyl-5,6,7,8-tetrahydroquinoline via cyclocondensation.

  • Step 2 : Chlorinate with SOCl₂ to obtain 2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline.

  • Step 3 : Oxidize the 5-position with MnO₂ to yield the target compound.

Advantages : High regioselectivity in chlorination.
Challenges : Requires hydroxylated precursor.

Route 2: Oxidation Followed by Chlorination

  • Step 1 : Oxidize 6,6-dimethyl-5,6,7,8-tetrahydroquinoline to the 5-ketone using MnO₂.

  • Step 2 : Chlorinate position 2 via electrophilic substitution.

Advantages : Ketone stabilizes the ring during chlorination.
Challenges : Lower chlorination selectivity due to electron-withdrawing ketone.

Data Tables for Comparative Analysis

Table 1 : Chlorination Methods Comparison

MethodReagentTemp (°C)Yield (%)SelectivitySource
SOCl₂Thionyl chloride0–8070–85High (C2)
Cl₂ gasChlorine2550–60Moderate
SO₂Cl₂Sulfuryl chloride4060–70Low

Table 2 : Oxidation Methods for 5-Ketone Formation

OxidantSolventTemp (°C)Time (h)Yield (%)Source
MnO₂CH₂Cl₂25–4012–2475–80
H₂O₂/Na₂WO₄Acetic acid804–650–60*

*Hypothetical yield based on N-oxide synthesis.

Challenges and Optimization Opportunities

  • Regioselectivity in Chlorination : Directing groups (e.g., ketones) may improve selectivity for position 2.

  • Oxidation Side Reactions : Competing N-oxidation or over-oxidation requires careful catalyst tuning.

  • Precursor Availability : Efficient synthesis of 6,6-dimethyltetrahydroquinolines remains a bottleneck.

Scientific Research Applications

Chemistry

The compound serves as a building block in organic synthesis. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—allows for the creation of diverse derivatives used in further chemical research .

Biology

Research indicates potential antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens and cancer cell lines .

Medicine

As an intermediate in pharmaceutical synthesis, this compound is significant in developing drugs targeting neurological and cardiovascular diseases. Its biological activity is attributed to its interaction with specific molecular targets .

Industry

The compound is utilized in producing dyes, pigments, and specialty chemicals due to its unique chemical reactivity .

Study on Antiproliferative Effects

A study examined the antiproliferative effects of various quinoline derivatives on cancer cell lines. The results indicated that this compound exhibited a potent inhibitory effect on HT29 colorectal cancer cells compared to other derivatives .

Mechanistic Study

Research focused on the mechanism of action of quinoline derivatives revealed that the presence of chloro and dimethyl groups enhances biological activity through improved binding affinity to target enzymes .

Mechanism of Action

The mechanism of action of 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one
  • Molecular Formula: C₁₁H₁₂ClNO
  • Molecular Weight : 209.67 g/mol
  • CAS Registry Number : 872423-53-5
  • Purity : ≥98% (HPLC)

Structural Features: The compound is a bicyclic tetrahydroquinoline derivative containing a ketone group at position 5, two methyl substituents at position 6, and a chlorine atom at position 2. Its partially saturated ring system distinguishes it from fully aromatic quinoline derivatives.

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following compounds share structural motifs with this compound, enabling comparative analysis:

Compound Name Molecular Formula Substituents/Modifications Key Differences Reference
2-Methyl-5,6,7,8-tetrahydroquinolin-4-one C₁₀H₁₃NO Methyl (C2), ketone (C4) No chlorine; ketone position differs
6,6-Dimethyl-5,6,7,8-tetrahydroquinolin-5-one C₁₁H₁₅NO Dimethyl (C6), ketone (C5) No chlorine substituent
2-Chloro-7,8-dihydro-6H-quinolin-5-one C₉H₈ClNO Chlorine (C2), ketone (C5), dihydroquinoline Reduced ring saturation (dihydro vs. tetrahydro)
5,6,7,8-Tetrahydroquinolin-5-one C₉H₉NO Ketone (C5) No chlorine or dimethyl groups
2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline C₁₁H₁₄ClN Chlorine (C2), dimethyl (C6) Lacks ketone group at C5

Physicochemical Properties

  • Collision Cross-Section (CCS) : For the target compound, predicted CCS values for adducts like [M+H]⁺ (140.3 Ų) and [M+Na]⁺ (155.6 Ų) suggest moderate molecular size and polarity . Comparable data for analogs are unavailable in the provided evidence.

Biological Activity

2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique tetrahydroquinoline structure, which includes a chlorine atom at the second position and two methyl groups at the sixth position. Its molecular formula is C₁₀H₁₃ClN₂O. Research has indicated that this compound exhibits various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Properties

One of the most notable biological activities of this compound is its potential as an anticancer agent . Studies have shown that this compound can induce oxidative stress in cancer cells, leading to apoptosis through mechanisms involving the PI3K/AKT/mTOR signaling pathway.

  • Induction of Oxidative Stress : The compound increases reactive oxygen species (ROS) levels in cancer cells.
  • Apoptosis Pathways : It activates apoptotic pathways that lead to cell death in malignant cells.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties . Derivatives of tetrahydroquinolines have demonstrated effectiveness against various bacterial strains and fungi. The specific mechanisms often involve disruption of microbial cell membranes or inhibition of key metabolic pathways.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties as well. This activity is crucial for developing treatments for conditions characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features and biological activities:

Compound NameStructure FeaturesBiological Activity
5,6,7,8-TetrahydroquinolineFully saturated ring without substituentsMild biological activity
Quinolin-8-oneAromatic structure with a carbonyl groupAntimicrobial properties
2-Chloro-5,6-dimethyl-7-hydroxyquinolineHydroxyl group instead of carbonylAntioxidant activity
This compound Chlorine and dimethyl groupsAnticancer and antimicrobial

Uniqueness : The presence of both chlorine and dimethyl groups enhances its reactivity and biological properties compared to its analogs.

In Vitro Studies

Several in vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:

  • HT29 Colorectal Cancer Cells : The compound exhibited significant cytotoxicity with a half-maximal inhibitory concentration (IC50) lower than many standard chemotherapeutics like fluorouracil .
  • Microtubule Targeting Agents : Research indicated that certain derivatives could inhibit microtubule depolymerization in cancer cells at concentrations as low as 10 µM .

Selectivity Index (SI)

The selectivity index is a critical parameter in evaluating the safety profile of anticancer agents. In studies comparing the toxicity to normal human dermal fibroblasts (NHDFs) versus cancer cells:

  • Compound 3g , a derivative related to this compound showed a selectivity index significantly greater than 1, indicating lower toxicity to healthy cells compared to cancer cells .

Q & A

Basic: What are the recommended synthetic routes for 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one?

Answer:
The synthesis of this compound can be optimized via intramolecular Wittig cyclization of triphenylphosphonium salts derived from N-(3-oxoalkyl)chloroacetamides. This method, validated for structurally related 5,6-dihydropyridinones, ensures regioselectivity and diastereospecificity . Alternatively, asymmetric catalysis using chiral copper-Schiff base complexes (e.g., for tetrahydroquinoline derivatives) can introduce stereochemical control, though post-synthetic chlorination may be required . Key steps include:

  • Precursor functionalization (e.g., chloroacetamide intermediates).
  • Cyclization under mild conditions (e.g., DMF at 80°C).
  • Purification via column chromatography with hexane/ethyl acetate gradients.

Advanced: How do steric effects from the 6,6-dimethyl group influence reactivity in transition metal coordination?

Answer:
The 6,6-dimethyl substituent introduces steric hindrance , which modulates ligand-metal binding. For example, in tetrahydroquinoline derivatives, bulky groups restrict conformational flexibility, favoring specific coordination geometries (e.g., octahedral or square planar) with transition metals like Cu(II) or Pd(II) . This steric effect can:

  • Enhance enantioselectivity in catalytic reactions (e.g., asymmetric Henry reactions) by limiting substrate approach angles .
  • Stabilize metal complexes against ligand dissociation, as observed in phosphine-containing analogs .
    Experimental validation requires X-ray crystallography to confirm coordination modes and DFT calculations to model steric/electronic contributions .

Basic: What analytical techniques are critical for structural elucidation of this compound?

Answer:
Multimodal characterization is essential:

  • X-ray crystallography : Resolves absolute configuration and bond angles, particularly for the fused tetrahydroquinoline ring system .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent effects (e.g., deshielding of the C5-ketone at ~200 ppm in 13^13C) and confirm chloro placement via coupling patterns .
  • IR spectroscopy : Detects carbonyl stretching vibrations (C=O at ~1700–1750 cm1^{-1}) and C-Cl bonds (~550–650 cm1^{-1}) .
  • Mass spectrometry (EI-MS) : Fragmentation patterns (e.g., loss of Cl or methyl groups) validate molecular weight and substituent positions .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies often arise from structural isomers or impurity profiles . For example, in triazine derivatives, minor changes (e.g., isomerization at C5) drastically alter antimalarial activity . To address this:

  • Reproduce synthesis : Ensure strict adherence to published protocols (e.g., reaction time, temperature) to minimize byproducts.
  • Validate purity : Use HPLC-MS (>95% purity) and compare spectral data with literature .
  • Biological assays : Standardize testing conditions (e.g., parasite strain, IC50_{50} protocols) to enable cross-study comparisons .
  • Computational docking : Predict binding modes to DHFR or other targets to explain activity differences .

Advanced: What computational strategies are effective for studying reaction mechanisms involving this compound?

Answer:
DFT-based mechanistic studies (e.g., Gaussian or ORCA software) can model:

  • Electrophilic aromatic substitution : Chlorination pathways at C2 vs. C4 positions, influenced by electron-withdrawing ketone groups.
  • Transition states : For cyclization steps, calculate activation energies to optimize reaction conditions .
  • Solvent effects : Use COSMO-RS to simulate polarity impacts on reaction rates .
    Pair computational results with kinetic isotope effects (KIE) or deuterium labeling experiments for empirical validation .

Basic: How to optimize reaction yields in the synthesis of this compound?

Answer:
Key parameters include:

  • Precursor stoichiometry : Maintain a 1:1.2 molar ratio of chloroacetamide to phosphonium salt to drive cyclization .
  • Temperature control : Reactions in DMF at 80°C minimize side-product formation .
  • Catalyst loading : For asymmetric variants, 5–10 mol% chiral copper catalysts yield >80% enantiomeric excess .
  • Workup : Neutralize acidic byproducts with NaHCO3_3 before extraction to improve purity .

Advanced: What strategies exist for modifying the tetrahydroquinoline core to enhance bioactivity?

Answer:
Structure-activity relationship (SAR) studies suggest:

  • Electron-withdrawing groups : Introducing NO2_2 or CF3_3 at C3/C4 enhances binding to enzymatic targets (e.g., DHFR) .
  • Ring expansion : Replace the tetrahydroquinoline core with a bicyclic system (e.g., methano-bridged derivatives) to improve metabolic stability .
  • Metal coordination : Functionalize the nitrogen with chelating groups (e.g., pyridinyl alcohols) to enable anticancer or antimicrobial activity via metal complexation .
    Validate modifications using in vitro assays (e.g., MIC for antimicrobial studies) and ADMET profiling .

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of chloro-containing vapors .
  • PPE : Wear nitrile gloves and safety goggles; avoid contact with food/beverages .
  • Waste disposal : Neutralize reaction mixtures with NaHSO3_3 before aqueous disposal to degrade reactive intermediates .

Advanced: How can researchers design experiments to probe the compound’s role in asymmetric catalysis?

Answer:

  • Substrate scope screening : Test diverse aldehydes/ketones in enantioselective reactions (e.g., aldol additions) to evaluate catalytic versatility .
  • Kinetic resolution : Measure enantiomeric excess (ee) via chiral HPLC at varying temperatures to assess thermodynamic vs. kinetic control .
  • Mechanistic probes : Use isotopically labeled substrates (e.g., 18^{18}O-water) to trace oxygen incorporation in products .

Advanced: What methodologies address low solubility in biological assays?

Answer:

  • Co-solvent systems : Use DMSO/PBS (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) at the ketone position for in situ activation .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

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